

# (+)-Matrine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



# (+)-Matrine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(+)-Matrine is a tetracyclo-quinolizidine alkaloid extracted primarily from the roots of plants belonging to the Sophora genus, most notably Sophora flavescens Ait.[1][2][3] For centuries, it has been a component of traditional Chinese medicine and has garnered significant scientific interest for its broad spectrum of pharmacological activities.[4][5] These activities include antitumor, anti-inflammatory, anti-viral, anti-fibrotic, and neuroprotective effects.[4][5][6] This document provides an in-depth overview of the chemical structure, physicochemical properties, pharmacological actions, and key experimental methodologies related to (+)-matrine, serving as a technical resource for professionals in research and drug development.

### **Chemical Structure and Identification**

**(+)-Matrine** possesses a complex tetracyclic ring structure. Its chemical identity is well-defined by various nomenclature and registry systems.



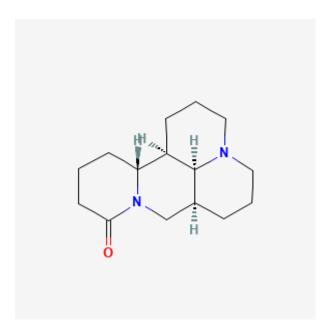


Figure 1: Chemical Structure of **(+)-Matrine**.

Table 1: Chemical Identification of (+)-Matrine

Identifier	Value	Reference
IUPAC Name	(1R,2R,9S,17S)-7,13- diazatetracyclo[7.7.1.0 <sup>2</sup> , <sup>7</sup> .0 <sup>13</sup> , <sup>17</sup> ] heptadecan-6-one	[7][8]
CAS Number	519-02-8	[1][7][9][10]
Chemical Formula	C15H24N2O	[1][7][10][11][12][13]
Molecular Weight	248.36 g/mol	[1][7][10][13][14]
Canonical SMILES	C1C[C@@H]2[C@H]3CCCN4 [C@H]3INVALID-LINK CN2C(=O)C1	[1][7]
InChl Key	ZSBXGIUJOOQZMP- JLNYLFASSA-N	[1][7]
Synonyms	Matrine, α-Matrine, Sophocarpidine, Vegard	[1][7][10][15][16]



# **Physicochemical Properties**

The physical and chemical properties of **(+)-matrine** are crucial for its handling, formulation, and pharmacokinetic profiling. Matrine is a white, needle-like crystalline solid or powder that may turn yellow upon prolonged exposure to air.[2][17]

Table 2: Physicochemical Properties of (+)-Matrine

Property	Value	Reference
Melting Point	76-77 °C	[1][10][17][18]
Boiling Point	86-88 °C at 2.5 Torr; 223 °C at 6 mmHg	[2][10][18]
Solubility	Soluble in water, methanol, ethanol, chloroform, benzene. [2][17][19][20] Slightly soluble in petroleum ether.[2][17]	
pKa (Predicted)	9.47 ± 0.20	[2][10]
Appearance	White crystalline solid/powder	[2][17][18]
Storage	Store at 2-8°C, sealed and dry. [10][13] Stable for at least one year as supplied. Aqueous solutions can be stored at -20°C for up to 3 months.[2] [17]	

# Pharmacological Properties and Mechanisms of Action

**(+)-Matrine** exhibits a wide array of pharmacological effects by modulating multiple cellular signaling pathways. Its therapeutic potential has been investigated in various disease models, including cancer, inflammatory disorders, and viral infections.[4][6]

# **Anti-Cancer Activity**

### Foundational & Exploratory



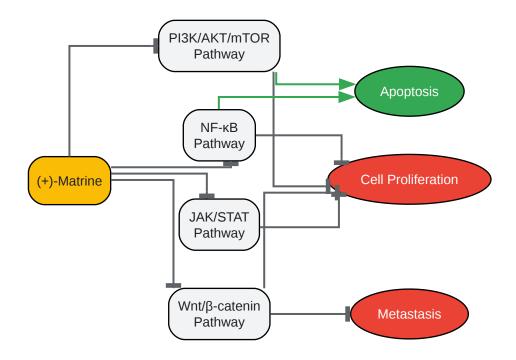


Matrine's anti-tumor properties are among its most extensively studied effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), arrest the cell cycle, and prevent metastasis in numerous cancer types.[14]

The primary mechanisms behind its anti-cancer action involve the modulation of key signaling pathways:

- PI3K/AKT/mTOR Pathway: Matrine can suppress the phosphorylation of AKT and mTOR, leading to the inhibition of cell growth and the induction of apoptosis and autophagy in cancers such as breast and lung cancer.[6][14]
- NF-κB Pathway: By inhibiting the NF-κB signaling pathway, matrine can suppress the growth of cancer cells and enhance their sensitivity to conventional chemotherapy.[14] It has been shown to increase the levels of IκBα and IKKα proteins in gastric cancer cells.[19]
- JAK/STAT Pathway: Matrine can inhibit tumor cell proliferation by interfering with the JAK/STAT signaling pathway.[6][14]
- Wnt/β-catenin Pathway: In breast cancer models, matrine has been found to regulate the Wnt/β-catenin pathway, leading to decreased VEGF expression and thereby inhibiting tumor growth.[14]
- Apoptosis Regulation: Matrine induces apoptosis by regulating the expression of proapoptotic and anti-apoptotic proteins. It increases the levels of Bax while decreasing the levels of Bcl-2, and activates caspases, which are crucial executioners of apoptosis.[8][20]





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Key signaling pathways modulated by (+)-matrine in cancer.

### **Anti-Inflammatory and Immunomodulatory Effects**

Matrine demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It can suppress the NF- $\kappa$ B pathway, a central regulator of inflammation, thereby reducing the expression of cytokines like TNF- $\alpha$  and IL-6. This mechanism contributes to its therapeutic potential in inflammatory conditions such as rheumatoid arthritis and inflammatory skin disorders.[6]

### **Neuroprotective Effects**

Emerging evidence suggests that matrine has neuroprotective properties. It can alleviate neuro-inflammation and oxidative stress in the brain. Studies have shown its potential in animal models of Alzheimer's disease and Parkinson's disease, where it may improve cognitive function and protect neurons from damage.[4][5]

## **Other Pharmacological Activities**

Anti-Fibrotic: Matrine has shown efficacy in mitigating liver fibrosis by inhibiting the activation
of hepatic stellate cells, a key event in fibrogenesis. This is partly achieved by interfering with
the TGF-β/Smad signaling pathway.



- Anti-Viral: It has been reported to inhibit the replication of viruses such as hepatitis B virus (HBV) and hepatitis C virus (HCV).
- Opioid Receptor Agonism: Matrine acts as a kappa (κ) and mu (μ) opioid receptor agonist,
   which may contribute to its observed analgesic effects.[1][17]

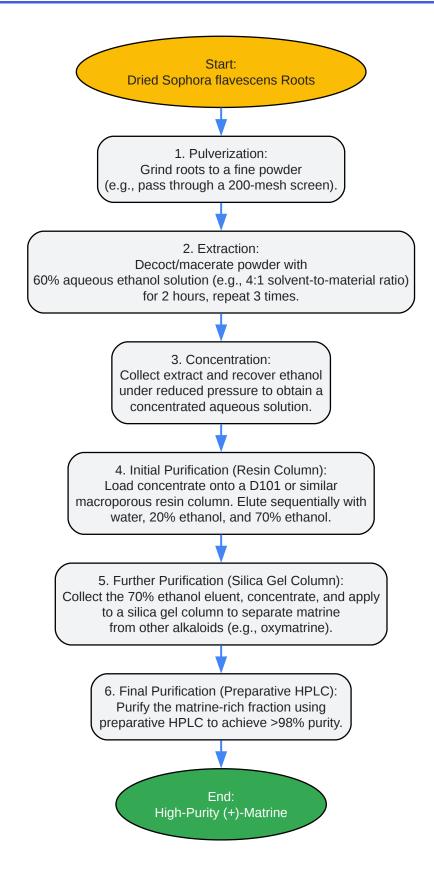
# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **(+)-matrine**, from its extraction to the evaluation of its biological activity.

# **Extraction and Purification from Sophora flavescens**

This protocol describes a standard method for extracting and purifying matrine from its natural plant source.





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Workflow for the extraction and purification of (+)-matrine.



#### Methodology Details:[1][4][7][8]

- Plant Material Preparation: Dry roots of Sophora flavescens are ground into a powder and passed through a 200-mesh screen.
- Solvent Extraction: The powder is extracted with an ethanol-aqueous solution (typically 60% ethanol) at a solvent-to-material ratio of 4:1 (mL/g). The extraction is performed for 2 hours and repeated three times to maximize yield.
- Concentration: The collected ethanol extracts are combined, and the ethanol is recovered using a rotary evaporator to yield a concentrated aqueous solution.

#### Purification:

- Macroporous Resin Chromatography: The concentrated extract is loaded onto a
  macroporous resin column (e.g., D101). The column is washed with water to remove
  impurities, followed by stepwise elution with increasing concentrations of ethanol (e.g.,
  20% and 70%). The fraction containing matrine is collected (typically in the 70% ethanol
  eluent).
- Silica Gel Chromatography: The collected fraction is further concentrated and subjected to silica gel column chromatography to separate matrine from other closely related alkaloids.
- Preparative HPLC: For obtaining high-purity matrine (>98%), a final purification step using preparative high-performance liquid chromatography is employed.

# **Quantitative Analysis by HPLC**

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of matrine in various matrices, including extracts and biological samples.[5][19]

#### Methodology Details:[5][15]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 μm particle size).



- Mobile Phase: An isocratic mobile phase is often used. A typical composition is a mixture of methanol, phosphate-buffered saline (PBS, pH 6.8), and triethylamine (50:50:0.1, v/v/v).[5]
   [19] Another common mobile phase is acetonitrile and an aqueous buffer (e.g., 0.02 M ammonium acetate with 0.035% triethylamine) in a 35:65 ratio.[15]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 220 nm.[5][15]
- Sample Preparation:
  - Standard Solutions: Accurately weigh ~10 mg of matrine standard, dissolve in methanol, and make up to a known volume (e.g., 50 mL) to prepare a stock solution. Perform serial dilutions to create working standards for the calibration curve (e.g., 1.6 to 200.0 μg/mL).[5]
  - Sample Solutions: Dissolve the extract or sample containing matrine in the mobile phase or methanol. Filter the solution through a 0.45 μm filter before injection.[5]
- Quantification: The concentration of matrine in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

### In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds like matrine on cancer cell lines.[6][9][10]

#### Methodology Details:[9][10][11]

- Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g.,  $5 \times 10^3$  to  $1 \times 10^4$  cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of matrine in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing various concentrations of matrine (e.g., 50, 100, 200, 400 mg/L).[1][8] Include a vehicle control (medium with the same amount of solvent, e.g., DMSO, used to dissolve matrine).



- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- MTT Addition: After incubation, add 10-20 μL of MTT solution (typically 5 mg/mL in PBS) to each well.
- Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution in each well using a
  microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be
  used to subtract background noise.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the matrine concentration to determine the half-maximal inhibitory concentration (IC<sub>50</sub>).

# **Apoptosis Detection by Annexin V/PI Staining**

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis induced by a compound. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.[14]

#### Methodology Details:[18]

- Cell Treatment: Seed cells in 6-well plates and treat with matrine at the desired concentrations (e.g., the determined IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
- Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine the cells from each treatment group.



- Cell Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).
- Staining:
  - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10<sup>6</sup> cells/mL.
  - Transfer 100 μL of the cell suspension to a flow cytometry tube.
  - Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI staining solution.
  - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
- Data Interpretation:
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

### Conclusion

(+)-Matrine is a versatile natural alkaloid with a well-documented profile of potent pharmacological activities, particularly in the realm of oncology and inflammatory diseases. Its ability to modulate multiple critical signaling pathways underscores its significant therapeutic potential. The established protocols for its extraction, quantification, and biological evaluation provide a solid foundation for further research and development. This guide serves as a comprehensive technical resource to facilitate ongoing and future investigations into the clinical applications of this promising compound.



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- To cite this document: BenchChem. [(+)-Matrine chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026880#matrine-chemical-structure-and-properties]

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